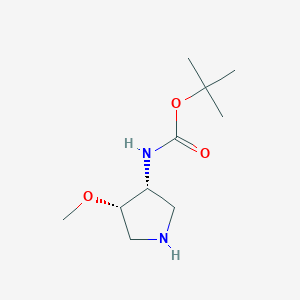

cis-3-(Boc-amino)-4-methoxypyrrolidine

Vue d'ensemble

Description

Cis-3-(Boc-amino)-4-methoxypyrrolidine is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Many compounds like “cis-3-(Boc-amino)-4-methoxypyrrolidine” are used in the synthesis of peptides or proteins . They might interact with specific enzymes or receptors in the body, but the exact targets would depend on the specific structure and properties of the compound.

Mode of Action

The compound could interact with its targets by binding to them, which could trigger a series of biochemical reactions. The Boc group (tert-butoxycarbonyl) is often used in organic chemistry to protect amines during peptide synthesis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the route of administration. The Boc group can be removed under acidic conditions, which might occur during metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the Boc group can be removed under acidic conditions .

Activité Biologique

cis-3-(Boc-amino)-4-methoxypyrrolidine is a pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino function and a methoxy group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a building block in peptide synthesis.

- Molecular Formula : C_{11}H_{17}N_{1}O_{2}

- Molecular Weight : Approximately 202.25 g/mol

- Purity : 97% (as per supplier data) .

The presence of the Boc group enhances the stability and solubility of the molecule, making it suitable for various synthetic applications. The unique combination of the pyrrolidine ring and methoxy group suggests that this compound may exhibit distinct biological properties compared to its analogs.

The biological activity of this compound can be attributed to its structural features, which allow for interactions with various biological targets:

- Amino Acid Transporters : Research indicates that compounds with similar structural motifs can act as inhibitors of amino acid transporters, such as ASCT2 (SLC1A5), which plays a crucial role in amino acid homeostasis. Inhibitors targeting ASCT2 have potential therapeutic implications in cancer treatment by disrupting nutrient supply to rapidly proliferating tumor cells .

- Neuroprotective Properties : Analogous compounds have been studied for their ability to inhibit neuronal nitric oxide synthase (nNOS), an enzyme linked to neurodegenerative diseases. Inhibition of nNOS can reduce excessive nitric oxide production, which is associated with neuronal damage .

Case Study 1: Inhibition of ASCT2

A study utilizing molecular docking and binding affinity assessments demonstrated that this compound-like compounds could effectively bind to ASCT2. The findings indicated that modifications at the 4-position significantly influenced binding efficiency, with cis isomers showing enhanced potency compared to trans isomers .

| Compound Name | Docking Score | MM-GBSA Binding Energy (kcal/mol) | Experimental Ki (µM) |

|---|---|---|---|

| Lc-BPE | -6.62 | -55.56 | 0.86 ± 0.11 |

| Dc-BPE | -6.01 | -55.33 | NA |

| Dt-BPE | -5.71 | -38.64 | NA |

This table illustrates the comparative binding affinities of various derivatives, highlighting the potential of this compound analogs in drug design.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of pyrrolidine derivatives, indicating that these compounds could mitigate oxidative stress in neuronal cells by modulating nitric oxide levels . This suggests that this compound may possess similar protective qualities.

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis, particularly in peptide chemistry where protected amino acids are crucial for constructing complex peptide structures without premature deprotection.

Synthesis Methods

Several methods have been reported for synthesizing this compound, including:

- Nucleophilic Substitution Reactions : The amino group can undergo nucleophilic substitutions to introduce various functional groups that enhance biological activity .

- Chemoenzymatic Methods : Enzymatic approaches have been explored for creating enantioselective derivatives, further expanding its utility in medicinal chemistry .

Applications De Recherche Scientifique

Chemistry

Cis-3-(Boc-amino)-4-methoxypyrrolidine serves as an important intermediate in the synthesis of complex organic molecules. Its role in developing new synthetic methodologies is crucial for advancing organic chemistry.

Biology

In biological research, this compound has been investigated for its potential as a building block for biologically active molecules. Studies have shown that it can interact with various biological macromolecules, influencing metabolic pathways.

Key Findings:

- Enzyme Interactions: Exhibits potential as an enzyme inhibitor, which can modulate specific biochemical pathways.

- Biological Activity: The amino group allows for hydrogen bonding, enhancing interactions with proteins and enzymes.

Medicine

The therapeutic potential of this compound is being explored in drug discovery, particularly in developing new treatments for neurodegenerative diseases and cancer.

| Therapeutic Area | Findings |

|---|---|

| Cancer Research | Investigated for its ability to inhibit αVβ3 integrin receptors, which are crucial in tumor angiogenesis. Derivatives have shown significant inhibitory effects. |

| Neurological Applications | Potentially useful in treating Alzheimer's disease by inhibiting acetylcholinesterase, thus enhancing cholinergic signaling. |

Industrial Applications

In the chemical industry, this compound is utilized for producing fine chemicals and specialty materials. Its unique properties make it suitable for various applications in material science.

| Industrial Use | Description |

|---|---|

| Fine Chemicals Production | Acts as a precursor in synthesizing specialty chemicals with unique properties. |

| Material Development | Applied in creating new materials with enhanced functionalities. |

Case Study 1: Cancer Therapeutics

A study evaluated the anticancer properties of derivatives of this compound against αVβ3 integrin receptors:

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Cilengitide | 0.166 ± 0.08 | |

| Cyclopeptide from cis 4-Amino Acid | 1.15 ± 0.93 | |

| Cyclopeptide from trans 4-Amino Acid | 34.73 ± 10.62 |

The results indicated that the cis configuration provides superior binding affinity compared to its trans counterpart.

Case Study 2: Neurological Studies

Research into the compound's potential for treating Alzheimer's highlighted its role as an acetylcholinesterase inhibitor, suggesting it may enhance cholinergic signaling pathways impaired in patients with neurodegenerative conditions.

Propriétés

IUPAC Name |

tert-butyl N-(4-methoxypyrrolidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-5-11-6-8(7)14-4/h7-8,11H,5-6H2,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGDOXPNNMFBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128739-89-9 | |

| Record name | rac-tert-butyl N-[(3R,4S)-4-methoxypyrrolidin-3-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.